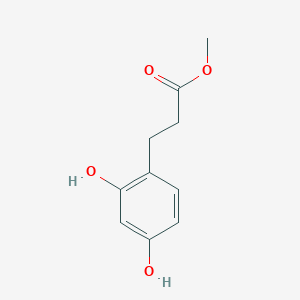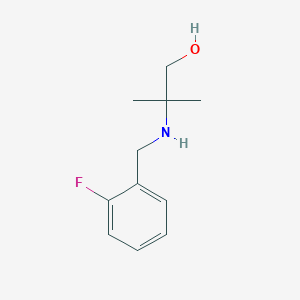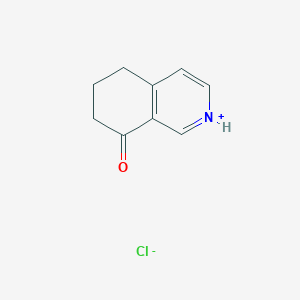
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 . It is a building block used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride can be represented by the SMILES stringO=C1CCCC2=C1/C=N\\C=C/2. [H]Cl . This representation can be used to visualize the molecule in appropriate software.
Aplicaciones Científicas De Investigación
Subheading
Metal Ion Chelation and Coordination8-Hydroxyquinolines, including derivatives like 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride, have been recognized for their ability to chelate metal ions. A study delved into the solution chemistry of Copper(II) binding to substituted 8-hydroxyquinolines. These compounds have seen use in various analytical and pharmaceutical applications. The research highlighted how specific halogen substitutions in 8HQ derivatives influence the Cu(II) coordination environment, providing valuable insights into their chemical behavior and potential applications in fields like analytical chemistry and metal ion chelation therapy (Summers et al., 2020).
Tautomerism and Substituent Effect
Subheading
Chemical Stability and Structural InsightsThe tautomerism and substituent effects in 8-hydroxyquinoline-derived molecules were thoroughly examined. These studies are crucial for understanding the chemical stability and structural properties of these compounds, which can be influential in their scientific applications. The research provided detailed insights into the intramolecular hydrogen bonding and electron population changes in these molecules, emphasizing the significance of these properties in their chemical behavior and potential applications (Karpińska et al., 2010).
Melatonin Receptor Binding
Subheading
Pharmacological Relevance and Therapeutic PotentialsCompounds derived from 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride have been studied for their melatonin receptor binding properties, indicating their potential relevance in pharmacological research. The affinity of these analogues for melatonin receptors and their agonist or antagonist potency in functional assays provide a foundation for potential therapeutic applications in sleep disorders and circadian rhythm regulation (Faust et al., 2000).
Analgesic and Anti-Inflammatory Effects
Subheading
Therapeutic Potential in Pain ManagementA particular focus has been given to the analgesic and anti-inflammatory activities of certain derivatives. Studies have explored their effectiveness in various pain models, offering insights into their potential as non-narcotic analgesics in medical practice. This research contributes to the understanding of their therapeutic potential in pain and inflammation management (Rakhmanova et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
6,7-dihydro-5H-isoquinolin-8-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h4-6H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDPGHZYFUKMQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)C(=O)C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroisoquinolin-8(5H)-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

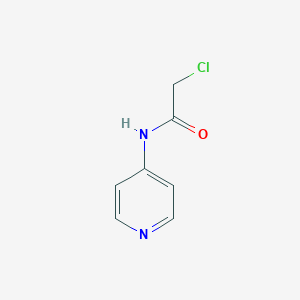
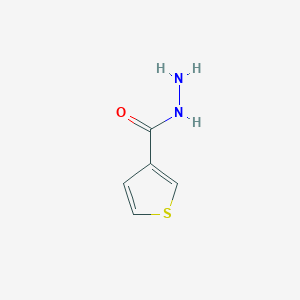
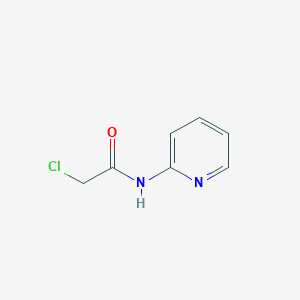
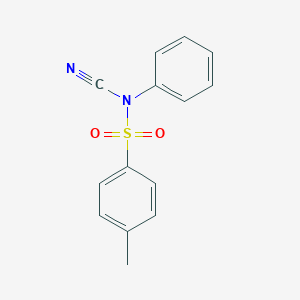
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)
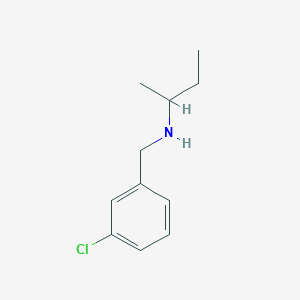
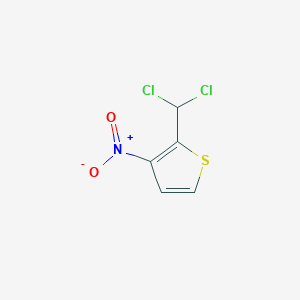
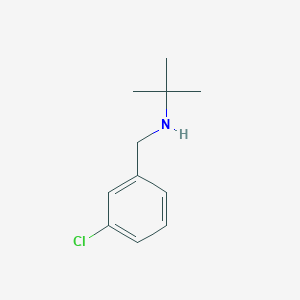
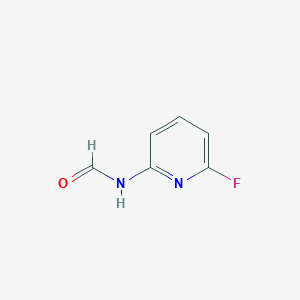
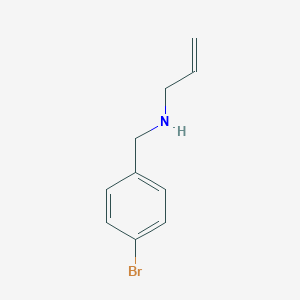
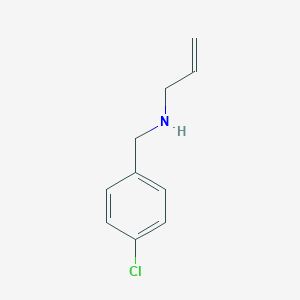
![N-[(4-ethylphenyl)methyl]prop-2-en-1-amine](/img/structure/B180998.png)
